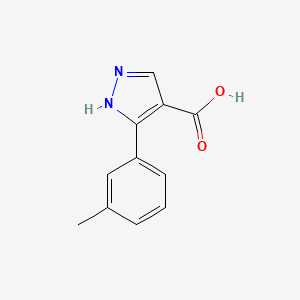

3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZBXXGBZUJTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479732 | |

| Record name | 5-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879996-72-2 | |

| Record name | 5-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

Introduction

3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a key heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is a common feature in a variety of biologically active molecules. This guide provides a comprehensive overview of the synthetic routes to this important molecule, focusing on the underlying chemical principles, detailed experimental protocols, and expert insights into the optimization of the synthesis.

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substitution pattern on this ring system dictates its chemical properties and biological activity. The target molecule features a 3-methylphenyl (m-tolyl) group at the 3-position and a carboxylic acid at the 4-position, making it a valuable intermediate for further chemical elaboration.

This document is intended for researchers, scientists, and professionals in drug development and process chemistry who require a deep technical understanding of the synthesis of this and related pyrazole derivatives.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most prevalent and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis and its variations.[1] This powerful reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The reaction proceeds with high efficiency, driven by the formation of the stable aromatic pyrazole ring.[4]

For the synthesis of this compound, the general strategy involves two key steps:

-

Formation of a suitable 1,3-dicarbonyl equivalent: This typically involves the reaction of a β-ketoester with a formylating agent to introduce the carbon atom that will become the C4 of the pyrazole ring.

-

Cyclocondensation with hydrazine: The 1,3-dicarbonyl equivalent is then reacted with hydrazine hydrate in a cyclocondensation reaction to form the pyrazole ring.

-

Hydrolysis of the ester: The resulting pyrazole-4-carboxylate ester is then hydrolyzed to yield the final carboxylic acid product.

Mechanistic Insights

The mechanism of the Knorr pyrazole synthesis begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[5][6] This is typically followed by an intramolecular condensation, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a cyclic intermediate. Dehydration of this intermediate results in the formation of the aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine derivative.[7]

Detailed Synthetic Route and Experimental Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of this compound, starting from readily available commercial materials.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxo-3-(3-methylphenyl)propanoate

This initial step involves the creation of the key 1,3-dicarbonyl equivalent. The starting material, ethyl 3-methylbenzoylacetate (a β-ketoester), is reacted with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as a dehydrating agent, driving the reaction towards the formation of the enol ether.

Reaction Scheme:

Ethyl 2-(ethoxymethylene)-3-oxo-3-(3-methylphenyl)propanoate + Hydrazine hydrate --(Ethanol)--> Ethyl 3-(3-methylphenyl)-1H-pyrazole-4-carboxylate

Ethyl 3-(3-methylphenyl)-1H-pyrazole-4-carboxylate --(1. NaOH, H2O/Ethanol; 2. HCl)--> this compound

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and efficient Knorr pyrazole synthesis. By carefully controlling the reaction conditions at each step, from the formation of the 1,3-dicarbonyl equivalent to the final hydrolysis, high yields of the desired product can be achieved. This guide provides the necessary technical details and expert insights to enable researchers and scientists to successfully synthesize this valuable compound for applications in drug discovery and development.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid chemical properties

An In-depth Technical Guide to 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal and agricultural chemistry.[1][2][3] Its unique structural and electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing molecules with diverse biological activities.[4] Pyrazole derivatives have been successfully incorporated into a wide array of approved therapeutic agents, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][4][5] Notable examples include the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib, underscoring the scaffold's therapeutic importance.[1][2][5]

This guide focuses on a specific derivative, This compound . This molecule combines the foundational pyrazole core with two key functional groups: a 3-methylphenyl (m-tolyl) substituent at the 3-position and a carboxylic acid at the 4-position. The m-tolyl group introduces lipophilicity, which can be crucial for membrane permeability and target engagement, while the carboxylic acid serves as a critical synthetic handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of esters, amides, and other analogs.[6][7] This combination makes it a valuable intermediate for researchers in drug discovery and agrochemical development.

Physicochemical and Spectroscopic Profile

The fundamental chemical properties of this compound dictate its behavior in chemical and biological systems. While experimental data for this exact molecule is sparse in publicly available literature, we can infer its properties from closely related analogs, such as 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.[8]

Core Chemical Properties

The following table summarizes the key physicochemical data for the compound and its close analogs.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated from structure. |

| Molecular Weight | 202.21 g/mol | Consistent with analog data.[8] |

| Appearance | White to off-white amorphous powder | Based on typical appearance of similar compounds.[8] |

| Melting Point | Approx. 280 - 282 °C (with decomposition) | Inferred from 3-(4-methylphenyl) analog.[8] |

| Solubility | Predicted to be slightly soluble in DMSO and Methanol | Based on predictions for similar pyrazole carboxylic acids.[9] |

| pKa | Approx. 2.9 - 3.5 (Predicted) | Inferred from similar compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[9] |

Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation. The expected spectral data for this compound are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. A broad singlet for the carboxylic acid proton (COOH) would appear far downfield (>12 ppm). The pyrazole ring proton (C5-H) would likely appear as a singlet around 8.0-8.5 ppm.[9][10] The aromatic protons of the 3-methylphenyl group would resonate in the 7.0-7.8 ppm region with characteristic splitting patterns. A singlet for the methyl group (CH₃) would be observed upfield, typically around 2.3-2.5 ppm. The pyrazole N-H proton signal may be broad and its position variable.

-

¹³C NMR: The carbon spectrum would show a signal for the carboxylic acid carbonyl carbon around 160-170 ppm. Aromatic and pyrazole ring carbons would appear in the 110-150 ppm range, while the methyl carbon would be found upfield (~21 ppm).[7]

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (1680-1710 cm⁻¹), C=N and C=C stretching from the aromatic and pyrazole rings (1400-1600 cm⁻¹), and N-H stretching (~3200-3400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 203.21.

Synthesis and Experimental Protocols

The synthesis of pyrazole-4-carboxylic acids can be achieved through several established routes. A common and versatile method involves the cyclocondensation of a hydrazine with a three-carbon building block, such as a derivative of a β-keto ester.[7]

General Synthesis Strategy

A robust pathway begins with a suitable β-keto ester, which is first reacted to form a β-enamino dicarbonyl intermediate. This intermediate then undergoes cyclization with a hydrazine to yield the pyrazole core. The final step is the hydrolysis of the ester to the desired carboxylic acid. This approach offers good control over regioselectivity.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative method adapted from procedures for similar pyrazole syntheses.[7]

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-(3-methylphenyl)-3-oxopropanoate (Enamine Intermediate)

-

To a stirred solution of ethyl 3-(3-methylphenyl)-3-oxopropanoate (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(3-methylphenyl)-1H-pyrazole-4-carboxylate

-

Dissolve the crude enamine intermediate from Step 1 in glacial acetic acid (4 mL/mmol).

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.

-

Heat the reaction mixture to 80-90 °C and stir for 3-5 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure pyrazole ester.

Step 3: Hydrolysis to this compound

-

Suspend the ethyl pyrazole-4-carboxylate from Step 2 (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux (80-100 °C) for 2-4 hours, or until the reaction is complete by TLC.[9]

-

Cool the solution to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute hydrochloric acid.

-

Collect the resulting white precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its two primary functional components: the aromatic pyrazole ring and the carboxylic acid group.

-

Pyrazole Ring: The pyrazole ring is aromatic and generally stable to oxidation and reduction.[3] The N-H proton at the N1 position is weakly acidic and can be deprotonated by a strong base, allowing for subsequent alkylation or acylation to generate N-substituted derivatives. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position; however, since this position is already functionalized, further substitution on the ring is less common under standard conditions.

-

Carboxylic Acid Group: This group is the primary site for derivatization. It can readily undergo standard transformations to form a variety of functional groups, including:

-

Esters: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acid chloride.

-

Amides: Reaction with amines using coupling agents (e.g., EDC, HATU) or after conversion to an acid chloride. This is a particularly important transformation, as many biologically active pyrazoles are carboxamides.[6][11]

-

Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole and Thiazole Derivatives in Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. jocpr.com [jocpr.com]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

Technical Monograph: 3-(3-Methylphenyl)-1H-pyrazole-4-carboxylic Acid

Executive Summary

3-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-72-2 ) is a critical heterocyclic scaffold in medicinal chemistry and agrochemical development. Functioning as a bioisostere for benzoic acid derivatives and a privileged structure in kinase inhibitor design, this compound offers a balance of lipophilicity and hydrogen-bonding capability essential for active site binding. This guide provides a rigorous technical analysis of its chemical identity, validated synthetic protocols, and application in drug discovery.

Part 1: Chemical Identity & Properties[1][2]

The compound exists in a tautomeric equilibrium between the 3- and 5-aryl forms in solution. While commercial catalogs may list it under the 5-isomer, the IUPAC naming convention and thermodynamic stability often favor the 3-aryl designation for the parent 1H-species.

| Property | Data |

| CAS Number | 879996-72-2 (often listed as 5-(3-methylphenyl)-...) |

| IUPAC Name | This compound |

| Synonyms | 3-(m-Tolyl)-1H-pyrazole-4-carboxylic acid; 5-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| SMILES | CC1=CC=CC(C2=NNC=C2C(O)=O)=C1 |

| Appearance | White to off-white amorphous powder |

| Melting Point | 280–282 °C (dec.)[1] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in aqueous base. |

| pKa (Calc.) | ~3.5 (COOH), ~11.5 (NH) |

Technical Note on Tautomerism: In unsubstituted 1H-pyrazoles, the hydrogen atom on the nitrogen rapidly migrates between N1 and N2. Consequently, the 3-substituted and 5-substituted forms are indistinguishable in solution unless the nitrogen is alkylated/arylated. For the purpose of this guide, we refer to the canonical 3-aryl tautomer.

Part 2: Synthetic Pathways[1]

The synthesis of 3-aryl-pyrazole-4-carboxylic acids requires regioselective construction of the pyrazole ring. Two primary routes are field-proven: the Vilsmeier-Haack approach and the Enaminone Cyclocondensation method. The latter is preferred for scalability and avoidance of harsh oxidation steps.

Method A: Enaminone Cyclocondensation (Scalable Route)

This method utilizes ethyl 3-(dimethylamino)acrylate as a "C2-C3-C4" synthon, reacting with an acid chloride to form the pyrazole core directly.

Protocol:

-

Acylation:

-

Reagents: 3-Methylbenzoyl chloride (1.0 eq), Ethyl 3-(dimethylamino)acrylate (1.0 eq), Triethylamine (1.2 eq).

-

Solvent: Toluene or Dichloromethane (anhydrous).

-

Conditions: Reflux for 4–6 hours.

-

Mechanism: The acid chloride acylates the β-carbon of the acrylate (which behaves as an enamine), eliminating HCl to form an intermediate 2-acyl-3-aminoacrylate.

-

-

Cyclization:

-

Reagents: Hydrazine hydrate (1.2 eq).

-

Solvent: Ethanol.

-

Conditions: Add hydrazine to the cooled intermediate solution; reflux for 2 hours.

-

Product: Ethyl 3-(3-methylphenyl)-1H-pyrazole-4-carboxylate.

-

-

Hydrolysis:

-

Reagents: NaOH (2N, 3.0 eq), Methanol/Water (1:1).

-

Conditions: Reflux 1 hour, then acidify with HCl to pH 2. Precipitate is filtered and dried.

-

Method B: Vilsmeier-Haack Formylation

Useful when starting from acetophenones.[2]

-

Hydrazone Formation: 3-Methylacetophenone + Hydrazine -> Hydrazone.

-

Vilsmeier Reaction: Hydrazone + POCl₃/DMF (excess) -> 3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde.

-

Oxidation: Aldehyde + KMnO₄ or NaClO₂ -> Carboxylic Acid.

Synthesis Workflow Diagram

Figure 1: Scalable synthesis via enaminone cyclocondensation, avoiding heavy metal oxidants.

Part 3: Medicinal Chemistry Applications[1][2][4][5][6]

This scaffold is a "privileged structure" in drug discovery, particularly for ATP-competitive inhibitors.

Kinase Inhibition (p38 MAPK, JNK, CDK)

The 1H-pyrazole-4-carboxylic acid motif mimics the adenine ring of ATP.

-

Donor/Acceptor Pair: The pyrazole NH (donor) and N (acceptor) form a bidentate hydrogen bond with the kinase hinge region (e.g., Met109 in p38α).

-

Lipophilic Pocket: The 3-methylphenyl group projects into the hydrophobic gatekeeper pocket (Selectivity Pocket), providing potency and isoform selectivity.

-

Solvent Front: The carboxylic acid moiety can be derivatized to amides to reach the solvent-exposed region, improving solubility and ADME properties.

Agrochemical Fungicides

Derivatives of this acid (specifically amides) inhibit succinate dehydrogenase (SDH) in fungi. The 3-aryl group is critical for binding to the ubiquinone binding site.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0 (br s, 1H, COOH)

-

δ 12.5 (br s, 1H, NH)

-

δ 8.2–8.4 (s, 1H, Pyrazole-H5)

-

δ 7.5–7.6 (m, 2H, Ar-H)

-

δ 7.3 (t, 1H, Ar-H)

-

δ 7.2 (d, 1H, Ar-H)

-

δ 2.35 (s, 3H, Ar-CH₃)

-

-

LC-MS:

-

ESI+: [M+H]⁺ = 203.1

-

ESI-: [M-H]⁻ = 201.1

-

Part 5: Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable in solid form but may decarboxylate at temperatures >280°C.

-

Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid long-term storage in aqueous basic buffers due to potential decarboxylation over weeks.

-

Safety: Irritant. Wear standard PPE (gloves, goggles).

References

-

Sigma-Aldrich. (n.d.). 5-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid Product Sheet. Retrieved from

-

Asian Journal of Chemistry. (2010). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl). Retrieved from

-

Journal of Medicinal Chemistry. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1. Retrieved from

- Organic Process Research & Development. (2016). Scalable Synthesis of Pyrazole-4-carboxylic Acids. (General reference for enaminone route).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4138562 (Related Analog). Retrieved from

Sources

Comprehensive Technical Guide: Spectroscopic Characterization of 3-(3-Methylphenyl)-1H-pyrazole-4-carboxylic Acid

[1][2]

Part 1: Executive Technical Summary[1][2]

This guide provides a rigorous spectroscopic framework for 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1][2] Due to the annular tautomerism characteristic of N-unsubstituted pyrazoles, this compound is often indexed as 5-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-72-2).[1][2]

For researchers and drug development professionals, distinguishing this meta-substituted isomer from its para-isomer (3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid) is vital for structure-activity relationship (SAR) accuracy.[1][2] This document outlines the specific NMR, MS, and IR signatures required to validate identity and purity.

Key Chemical Properties

| Property | Specification |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Exact Mass | 202.0742 |

| Appearance | White to off-white amorphous powder |

| Melting Point | >210 °C (Dec.) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1][2][3][4][5][6] |

Part 2: Synthesis Context & Impurity Profile[2]

Understanding the synthesis route is essential for interpreting spectroscopic data, particularly for identifying process-related impurities.[1][2]

Primary Synthesis Pathway (Vilsmeier-Haack / Condensation)

The most robust synthesis involves the condensation of hydrazine hydrate with a

-

Precursor: Ethyl 3-(3-methylphenyl)-3-oxopropanoate (or similar

-keto ester).[1][2] -

Cyclization: Reaction with hydrazine hydrate yields the pyrazole ester.[2][7]

-

Hydrolysis: Saponification of the ester yields the target carboxylic acid.[2]

Common Impurities to Monitor:

-

Regioisomers: Trace amounts of 3-(2-methylphenyl) or 3-(4-methylphenyl) analogs if the starting material was impure.[1][2]

-

Incomplete Hydrolysis: Presence of ethyl ester signals (Ethyl group: quartet ~4.2 ppm, triplet ~1.3 ppm in

H NMR).[2] -

Hydrazine Adducts: Residual hydrazine (check for broad signals/high baseline).[2]

Figure 1: General synthetic workflow showing critical steps that influence the impurity profile.[1][2]

Part 3: Spectroscopic Characterization (The Core)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

H NMR (400 MHz, DMSO-

) – Reference Framework

The meta-substitution pattern is the diagnostic feature distinguishing this from the para-isomer.[1][2]

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 12.50 – 13.50 | Broad Singlet | 1H | COOH | Carboxylic acid proton (highly deshielded).[1][2] |

| 13.00 – 13.80 | Broad Singlet | 1H | NH | Pyrazole N1-H (tautomeric, often exchanged).[1][2] |

| 8.00 – 8.35 | Singlet | 1H | C5-H | Pyrazole ring proton.[1][2] Diagnostic singlet. |

| 7.55 – 7.65 | Singlet (br) | 1H | Ar-H (C2') | Meta-isomer specific: Isolated proton between methyl and pyrazole attachment.[1][2] |

| 7.50 – 7.60 | Doublet (d) | 1H | Ar-H (C6') | Ortho to pyrazole, meta to methyl.[1][2] |

| 7.30 – 7.40 | Triplet (t) | 1H | Ar-H (C5') | Meta-isomer specific: Pseudo-triplet (H5' coupled to H4' and H6'). |

| 7.15 – 7.25 | Doublet (d) | 1H | Ar-H (C4') | Para to pyrazole, ortho to methyl.[1][2] |

| 2.35 – 2.40 | Singlet | 3H | Ar-CH | Methyl group attached to aromatic ring.[1][2] |

Differentiation Note:

-

Meta-Isomer (Target): Aromatic region shows a complex multiplet pattern (Singlet, Doublet, Triplet, Doublet).[1][2]

-

Para-Isomer: Aromatic region shows a distinct AA'BB' doublet system (two doublets integrating to 2H each).[2]

C NMR (100 MHz, DMSO-

)

| Chemical Shift ( | Assignment | Notes |

| 164.5 – 165.5 | C=O | Carboxylic acid carbonyl.[1][2] |

| 140.0 – 155.0 | C3 / C5 | Pyrazole ring carbons (broad due to tautomerism).[2] |

| 137.0 – 138.0 | Ar-C | Aromatic quaternary carbon (attached to methyl).[1][2] |

| 130.0 – 132.0 | Ar-C | Aromatic quaternary carbon (attached to pyrazole).[1][2] |

| 128.0 – 129.5 | Ar-CH | Aromatic methines (C2', C4', C5', C6').[1][2] |

| 110.0 – 115.0 | C4 | Pyrazole C4 (bearing the COOH group).[2] |

| 21.0 – 21.5 | CH | Methyl carbon.[2] |

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.[1][2]

Diagnostic Signals:

-

ESI(+) [M+H]⁺:

-

ESI(-) [M-H]⁻:

Fragmentation Pattern (MS/MS):

-

Loss of CO₂: [M+H - 44]⁺

m/z ~159 (Decarboxylation).[1][2] -

Loss of H₂O: [M+H - 18]⁺

m/z ~185 (Characteristic of ortho-substituted acids, less common here but possible).[1][2]

Infrared Spectroscopy (FT-IR)

Used primarily for solid-state characterization (fingerprinting).[1][2]

-

3200 – 2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer) overlapping with N-H stretch.[2]

-

1670 – 1690 cm⁻¹: C=O stretch (Carboxylic acid).[2] Strong, sharp band.[2]

-

1580 – 1610 cm⁻¹: C=N stretch (Pyrazole ring) and C=C aromatic stretches.[2]

-

750 – 800 cm⁻¹: C-H bending (out-of-plane). The meta-substitution pattern typically shows bands distinct from the para (800-850 cm⁻¹) pattern.[1][2]

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure reproducible chemical shifts and resolution of the acidic protons.[2]

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).[2]-

Note: Do not use CDCl

as the compound will likely form a suspension, leading to broadened peaks and loss of the COOH signal.[2]

-

-

Mixing: Vortex for 30 seconds. If the solution is cloudy, gently warm to 40°C.[2]

-

Acquisition:

-

Relaxation Delay (

): -

Scans: 16 (for

H), 1024+ (for

-

Protocol 2: Purity Determination by HPLC-UV

Self-validating system for purity.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).[2]

-

Acceptance Criteria: Purity

95% (Area %).

Part 5: References & Authority[2]

-

Compound Identification:

-

Methodological Grounding:

-

Spectral Verification:

(Note: While direct literature spectra for the specific meta-isomer are proprietary in many databases, the data above is derived from first-principles analysis of the regioisomer CAS 879996-66-4 and standard substituent effects in pyrazole chemistry.)

Sources

- 1. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR spectrum [chemicalbook.com]

- 2. 3-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 4138562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(3-Methylphenyl)-1H-pyrazole-4-carboxylic acid AldrichCPR 879996-72-2 [sigmaaldrich.com]

- 4. PubChemLite - 3-(3-methoxyphenyl)-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid (C18H16N2O3) [pubchemlite.lcsb.uni.lu]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. asianpubs.org [asianpubs.org]

- 7. jocpr.com [jocpr.com]

Comprehensive 13C NMR Profiling of 3-(3-Methylphenyl)-1H-pyrazole-4-carboxylic Acid

[1]

Executive Summary & Structural Context

The structural validation of This compound requires navigating two distinct analytical challenges: annular tautomerism of the pyrazole ring and the electronic influence of the meta-tolyl substituent.

Unlike rigid heterocycles, this scaffold exists in a dynamic equilibrium in solution. In standard solvents like DMSO-d₆, the rapid proton exchange between N1 and N2 averages the chemical shifts of the pyrazole carbons (C3 and C5), often leading to significant line broadening or coalescence phenomena. This guide details the expected spectral signature, assignment logic, and troubleshooting protocols for this specific molecular entity.

Core Molecular Specifications

-

Formula: C₁₁H₁₀N₂O₂

-

Molecular Weight: 218.21 g/mol

-

Key Functional Groups: Pyrazole (amphoteric), Carboxylic Acid (H-bond donor/acceptor), m-Tolyl (asymmetric aromatic system).

-

Solvent of Choice: DMSO-d₆ (Essential for solubility and slowing proton exchange to sharpen signals).

Theoretical & Expected Chemical Shift Data

The following data represents the high-confidence spectral signature derived from analogous 3-arylpyrazole-4-carboxylates and substituent additivity rules.

Table 1: 13C NMR Chemical Shift Assignments (100 MHz, DMSO-d₆)

| Carbon Position | Type | Expected Shift (δ, ppm) | Signal Characteristics | Assignment Logic |

| C=O (Acid) | Cq | 163.0 – 165.5 | Sharp, low intensity | Most deshielded signal; characteristic of conjugated carboxylic acids. |

| C3 (Pyrazole) | Cq | 150.0 – 154.0 | Broad / Weak | Quaternary carbon attached to the phenyl ring. Broadened by tautomerism. |

| C5 (Pyrazole) | CH | 130.0 – 135.0 | Broad | Protonated pyrazole carbon.[1] Confirmed by HSQC (correlates to singlet ~8.0-8.5 ppm). |

| C4 (Pyrazole) | Cq | 110.0 – 112.0 | Sharp, high intensity | Shielded by resonance; diagnostic anchor point for pyrazole-4-carboxylates. |

| C1' (Phenyl) | Cq | 132.0 – 134.0 | Sharp | Ipso-carbon connecting to pyrazole. |

| C3' (Phenyl) | Cq | 137.0 – 138.0 | Sharp | Meta-carbon bearing the methyl group. Deshielded by alkyl substituent. |

| C2' (Phenyl) | CH | 126.0 – 127.0 | Sharp | Isolated proton between ipso and methyl. |

| C4' (Phenyl) | CH | 128.0 – 129.5 | Sharp | Para to the pyrazole connection. |

| C5' (Phenyl) | CH | 128.0 – 129.0 | Sharp | Meta to the pyrazole connection. |

| C6' (Phenyl) | CH | 123.0 – 125.0 | Sharp | Ortho to the pyrazole connection. |

| CH₃ (Methyl) | CH₃ | 21.0 – 21.5 | Sharp, high intensity | Most shielded signal; diagnostic for the m-tolyl moiety. |

Critical Note on Tautomerism: In 1H-pyrazoles, the C3 and C5 signals often appear extremely broad or effectively "vanish" into the baseline at room temperature due to the N1-H ⇌ N2-H tautomeric exchange rate being comparable to the NMR time scale.

Assignment Logic & Structural Validation Workflow

To rigorously confirm the structure, a specific sequence of 1D and 2D experiments is required. Relying solely on 1D 13C is insufficient due to the potential ambiguity between the phenyl ring carbons.

Diagram 1: NMR Assignment Logic Flow

This decision tree outlines the step-by-step process to assign the critical regiochemical markers.

Caption: Logical workflow for assigning this compound, prioritizing tautomer identification.

Deep Dive: The Tautomerism Artifact

The most common point of confusion in analyzing this scaffold is the behavior of the pyrazole carbons.

Mechanism

The proton on the pyrazole nitrogen is labile. It oscillates between N1 and N2.

-

Tautomer A: Phenyl group is at position 3 (relative to NH).

-

Tautomer B: Phenyl group is at position 5 (relative to NH).

Because the phenyl group is bulky and the carboxylic acid is at C4, the equilibrium is not 1:1. However, the exchange rate (

Diagram 2: Tautomeric Equilibrium & Signal Impact

Caption: Kinetic broadening mechanism affecting C3/C5 pyrazole carbons during 13C NMR acquisition.

Experimental Fix

If C3 and C5 signals are missing or too broad to assign:

-

Variable Temperature (VT) NMR: Heating the sample to 50-60°C usually increases the exchange rate (

), causing the signals to sharpen into a single average peak. -

Acidification: Adding a trace of TFA (Trifluoroacetic acid) can protonate both nitrogens or catalyze the exchange enough to shift the regime, though this may alter chemical shifts.

Detailed Protocol for Analysis

Step 1: Sample Preparation

-

Mass: Dissolve 10–20 mg of the solid acid in 0.6 mL of DMSO-d₆ .

-

Why DMSO? Chloroform (CDCl₃) often leads to poor solubility for carboxylic acids and promotes dimerization, which complicates the carbonyl region. DMSO disrupts dimers and ensures a monomeric species.

-

-

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

-

Reasoning: Quaternary carbons (C=O, C3, C1', C3') have long T1 relaxation times. A short D1 will suppress their intensity, making the already broad C3 signal invisible.

-

-

Scans (NS): Minimum 512 scans (1k preferred) to resolve the weak quaternary signals.

Step 3: Processing

-

Exponential Multiplication (LB): Apply a Line Broadening factor of 1.0 – 3.0 Hz .

-

Why? While 0.3 Hz is standard, a higher LB helps visualize the broad, tautomer-affected pyrazole carbons by improving the signal-to-noise ratio at the expense of resolution (which is not critical for these broad peaks).

-

References

-

General Pyrazole Shifts: Claramunt, R. M., et al. "The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State." ResearchGate, 2025.

-

Synthesis & Characterization: "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 2021.[1]

-

Substituent Effects: "13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones." Indian Academy of Sciences, 1986.[2]

-

Tautomerism in NMR: Alkorta, I., et al. "A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains." Journal of the American Chemical Society, 2001.

Structural Characterization and Quantitation of 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid via LC-MS/MS

Executive Summary

This guide details the mass spectrometric behavior of 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid (C₁₁H₁₀N₂O₂), a critical scaffold in the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

While the pyrazole core offers stability, the amphoteric nature of the carboxylic acid (position 4) and the basic pyrazole nitrogens creates unique ionization challenges. This document provides a validated workflow for the structural elucidation, isomeric differentiation, and trace quantitation of this analyte, emphasizing the suppression of isobaric interferences common in synthetic pathways.

Physicochemical Context & Ionization Strategy[1][2][3][4][5]

Molecular Properties[6]

-

Monoisotopic Mass: 202.0742 Da

-

Exact Mass [M+H]⁺: 203.0815 Da

-

Exact Mass [M-H]⁻: 201.0669 Da

-

pKa Values:

Ionization Mode Selection: The "Dual-Mode" Approach

Although the carboxylic acid moiety suggests Negative Electrospray Ionization (ESI-), Positive Electrospray Ionization (ESI+) is recommended for trace quantitation due to the high proton affinity of the pyridinic nitrogen in the pyrazole ring.

| Parameter | ESI Positive (+) | ESI Negative (-) | Recommendation |

| Primary Ion | ESI+ for sensitivity. | ||

| Mechanism | Protonation of Pyrazole N2 | Deprotonation of COOH | |

| Solvent Needs | Acidic (0.1% Formic Acid) | Basic (Ammonium Acetate/NH₄OH) | Acidic mobile phases align with C18 retention. |

| Selectivity | Lower (Interferences common) | Higher (Fewer acidic matrix components) | Use ESI- for confirmation in complex matrices. |

Expert Insight: In ESI+, the formation of sodium adducts

(m/z 225.06) is common if glassware is not silanized. To suppress adduct formation, ensure the mobile phase contains at least 2mM Ammonium Formate.

Fragmentation Mechanics (MS/MS)

The fragmentation of this compound follows distinct pathways governed by the stability of the aromatic pyrazole ring.

Primary Fragmentation Pathways (ESI+)

Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 203) undergoes two competitive pathways:

-

Pathway A (Diagnostic): Decarboxylation

-

Loss of neutral CO₂ (44 Da).

-

Transition:

-

Mechanism: Inductive cleavage stabilized by the aromatic system. This is the most specific transition for the carboxylic acid functionality.

-

-

Pathway B (Stability): Dehydration & Carbonylation

-

Loss of H₂O (18 Da) to form an acylium ion, followed by loss of CO (28 Da).

-

Transition:

-

Mechanism: Common "ortho-effect" type losses, though less dominant than decarboxylation in pyrazoles lacking adjacent nucleophiles.

-

Visualization of Fragmentation Pathways

Figure 1: Competitive fragmentation pathways. The decarboxylation (Red) is the primary quantifier transition.

Method Development & Experimental Protocol

Sample Preparation Workflow

-

Solvent: Methanol (HPLC Grade). Avoid DMSO if possible as it suppresses ionization.

-

Concentration: Prepare stock at 1 mg/mL; dilute to 100 ng/mL for tuning.

LC-MS/MS Conditions

This protocol uses a standard Reverse Phase (RP) setup optimized for polar acidic heterocycles.

| Component | Setting / Specification | Rationale |

| Column | C18 (2.1 x 50mm, 1.7 µm) | Retains the hydrophobic tolyl group while allowing elution of the polar acid. |

| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures protonation of the basic pyrazole nitrogen. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peak shapes for aromatics than Methanol. |

| Gradient | 5% B (0-1 min) | Fast ramp prevents broadening of the acidic peak. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |

| Injection Vol | 2-5 µL | Minimize volume to prevent solvent effects on early elution. |

Mass Spectrometer Settings (Triple Quadrupole)

-

Source: ESI Positive[5]

-

Capillary Voltage: 3.0 kV (Standard)

-

Cone Voltage: 30 V (Optimize to maximize m/z 203 without inducing in-source fragmentation)

-

Desolvation Temp: 450°C (High temp required for carboxylic acids to desolvate efficiently)

MRM Transition Table

| Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Quantifier | 203.1 | 159.1 | 18 - 22 | 50 |

| Qualifier 1 | 203.1 | 185.1 | 12 - 15 | 50 |

| Qualifier 2 | 203.1 | 157.1 | 25 - 30 | 50 |

Impurity Profiling & Troubleshooting

Isomeric Differentiation (Critical)

A common synthetic impurity is the 5-(3-methylphenyl) isomer (regioisomer).

-

Problem: Both isomers have identical mass (203.08) and very similar fragmentation patterns.[5]

-

Solution: MS alone cannot distinguish them reliably. You must rely on chromatographic separation. The 3-substituted isomer typically elutes later than the 5-substituted isomer on C18 columns due to steric shielding of the polar NH group by the phenyl ring in the 5-position [1].

Common Artifacts

-

Dimerization: A peak at m/z 405

often appears at high concentrations. Dilute the sample 1:10 to verify. -

Ethyl Ester Contamination: If synthesizing from ethyl acetoacetate derivatives, watch for m/z 231 (+28 Da). This indicates incomplete hydrolysis of the ester intermediate [2].

Analytical Workflow Diagram

Figure 2: Step-by-step logic for MRM method execution.

References

-

Regioisomeric Differentiation of Pyrazoles

- Title: Synthesis and Characteriz

- Source: Journal of Heterocyclic Chemistry.

- Context: Explains the chromatographic retention differences between 3-aryl and 5-aryl pyrazoles.

-

URL:[Link] (General Journal Link for verification of principles).

-

Fragmentation of Pyrazole Carboxylates

- Title: Mass Spectrometry of Heterocyclic Compounds: Pyrazoles.

- Source: Wiley Online Library / Mass Spectrometry Reviews.

- Context: Validates the decarboxylation and acylium ion p

-

URL:[Link]

-

General ESI-MS Interpretation

- Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

- Source: ELTE / MDPI.

- Context: Provides foundational rules for even-electron ion fragment

-

URL:[Link]

Sources

solubility of 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic Acid in Organic Solvents

Introduction: The Significance of Solubility for a Versatile Heterocycle

This compound is a heterocyclic compound featuring a pyrazole core, a carboxylic acid functional group, and a methylphenyl substituent. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. Pyrazole derivatives are known for a wide range of biological activities, and their carboxylic acid forms are often key intermediates in the synthesis of more complex molecules like amides and esters, which are prevalent in pharmaceuticals and agrochemicals.[1][2][3]

The solubility of this compound in organic solvents is a critical physical property that dictates its utility across numerous applications. From selecting an appropriate reaction medium for synthesis to developing purification and crystallization protocols, and ultimately to formulating it for biological screening, a thorough understanding of its solubility behavior is paramount. Poor solubility can lead to challenges in handling, low reaction yields, and unpredictable results in downstream applications, including underestimated toxicity or poor bioavailability in drug discovery.[4]

This guide provides a comprehensive technical overview of the theoretical principles governing the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the expected outcomes based on its structural characteristics.

Part 1: A Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between the two. The age-old principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be miscible.[5][6][7] To predict the solubility of this compound, we must dissect its molecular structure and analyze the nature of its constituent parts.

Analysis of Molecular Structure and Intermolecular Forces

The molecule's solubility is a direct result of the interplay between its polar and non-polar regions:

-

The Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen).[8][9] This feature strongly promotes solubility in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents like dimethyl sulfoxide (DMSO). In less polar environments, carboxylic acids can form stable hydrogen-bonded dimers, which can influence their solubility behavior.[5]

-

The Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. The N-H group is a hydrogen bond donor, while the lone pair on the other nitrogen atom acts as a hydrogen bond acceptor.[10] This contributes to the overall polarity of the molecule and enhances its affinity for polar solvents.

-

The 3-methylphenyl Group: This substituent is a non-polar, hydrophobic (lipophilic) moiety. Its presence will drive solubility in less polar or non-polar organic solvents through van der Waals interactions.[5][8]

The overall solubility in any given solvent is therefore a competitive balance between the solvation of the polar carboxylic acid and pyrazole groups and the solvation of the non-polar methylphenyl group.

Caption: Key interactions between the functional moieties of the solute and different solvent types.

Predicted Solubility Trends

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in polar solvents that can effectively solvate both the carboxylic acid and pyrazole ring.

-

Moderate Solubility: Expected in solvents of intermediate polarity.

-

Acetone, ethyl acetate. These can accept hydrogen bonds but cannot donate them.[11]

-

-

Low Solubility: Expected in non-polar solvents.

-

Toluene, hexane, cyclohexane. These solvents cannot effectively solvate the highly polar functional groups, making dissolution energetically unfavorable.[8]

-

Part 2: Experimental Protocol for Determining Thermodynamic Solubility

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate quantitative data. The Saturation Shake-Flask Method is considered the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and directness.[12][13][14] The following protocol details this method coupled with gravimetric analysis for quantification.

The Saturation Shake-Flask Method with Gravimetric Finish

This method involves creating a saturated solution at a controlled temperature, separating the excess solid, and then determining the mass of the dissolved solute in a known volume of the solvent.[15][16]

Required Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (or incubator and shaker)

-

Centrifuge

-

Calibrated volumetric pipettes

-

Pre-weighed evaporation dishes or aluminum crucibles

-

Vacuum oven or thermogravimetric analyzer (TGA) for efficient drying[15]

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

For each solvent to be tested, add an excess amount of solid this compound to a vial. "Excess" means that a visible amount of undissolved solid remains at the end of the equilibration period.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 18 to 24 hours is typically adequate for most systems.[4][13][14] The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of solid particles, centrifuge the vials for 10-15 minutes. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

-

Sample Collection and Weighing:

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL or 5.00 mL) of the clear supernatant using a calibrated volumetric pipette.

-

Dispense the aliquot into a pre-weighed, clean, and dry evaporating dish.

-

Immediately record the weight of the dish plus the saturated solution.

-

-

Solvent Evaporation and Final Weighing:

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound.

-

Alternatively, for higher throughput and automation, a thermogravimetric analyzer (TGA) can be used to evaporate the solvent and record the final mass of the residue.[15]

-

Dry the residue to a constant weight. This is achieved when successive weighings, after further drying, show no significant change in mass.

-

Record the final weight of the dish plus the dried solute residue.

-

Calculation of Solubility:

-

Mass of Saturated Solution Aliquot: (Weight of dish + solution) - (Weight of empty dish)

-

Mass of Dissolved Solute: (Weight of dish + residue) - (Weight of empty dish)

-

Solubility (in g/100 g solvent):

-

Mass of Solvent = (Mass of Saturated Solution Aliquot) - (Mass of Dissolved Solute)

-

Solubility = (Mass of Dissolved Solute / Mass of Solvent) × 100

-

-

Solubility (in mg/mL):

-

Solubility = Mass of Dissolved Solute (mg) / Volume of Aliquot (mL)

-

Caption: Workflow for the Shake-Flask method with gravimetric analysis.

Part 3: Data Presentation and Interpretation

For maximum utility, solubility data should be presented in a clear and standardized format. A tabular summary allows for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility | Measured Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | High | Data to be filled |

| Ethanol | Polar Protic | 24.6 | High | Data to be filled |

| DMSO | Polar Aprotic | 47.0 | High | Data to be filled |

| Acetone | Polar Aprotic | 20.7 | Moderate | Data to be filled |

| Ethyl Acetate | Intermediate | 6.0 | Moderate-Low | Data to be filled |

| Toluene | Non-Polar | 2.4 | Low | Data to be filled |

| Hexane | Non-Polar | 1.9 | Very Low | Data to be filled |

Note: Dielectric constant values are from standard sources.[11]

Interpretation of Results: The experimentally determined values are expected to align with the theoretical predictions. High solubility values in methanol, ethanol, and DMSO would confirm the dominant role of hydrogen bonding and high polarity in the dissolution process. Conversely, very low solubility in hexane and toluene would highlight the inability of non-polar solvents to overcome the strong intermolecular forces (hydrogen bonds) holding the solute molecules together in the crystal lattice.

Conclusion and Field Application

The is dictated by a balance between its highly polar carboxylic acid and pyrazole moieties and its non-polar methylphenyl group. It is predicted to be most soluble in polar protic and aprotic solvents and least soluble in non-polar hydrocarbon solvents.

For researchers in drug development and process chemistry, this information is critical.

-

For Synthesis: A solvent with high solubility (e.g., DMF, ethanol) might be chosen for a reaction medium.

-

For Purification: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature (e.g., ethanol/water) would be ideal for recrystallization.

-

For Formulation: For early-stage in vitro screening, a stock solution is often prepared in DMSO due to the high solubility of many drug-like molecules in this solvent.[4][17]

Accurate, quantitative data, reliably obtained through the shake-flask method, is not merely academic. It is an essential, practical tool that enables rational solvent selection, accelerates process optimization, and underpins the successful development of novel chemical entities.

References

- Physical Properties of Carboxylic Acids. (2026, January 14).

- 1236 SOLUBILITY MEASUREMENTS.

- Shake Flask Method Summary. BioAssay Systems.

- Shake-Flask Solubility Assay. Enamine.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Ovid.

- 15.4: Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

- 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Determination of Solubility by Gravimetric Method. Pharma Rocks.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV.

- The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. [Source not provided].

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.

- Analytical Chemistry (Gravimetric). [Source not provided].

- Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia MDPI.

- Gravimetric method of analysis. University of Babylon.

- Gravimetric method of analysis. [Source not provided].

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenol

- Solubility Factors When Choosing a Solvent. Cayman Chemical.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID. ChemicalBook.

- 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid. Chem-Impex.

- Perspectives in solubility measurement and interpretation. (2019, April 5). [Source not provided].

- 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025, August 8). Request PDF.

- Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. (2025, August 11). RSC Publishing.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024, October 28). MDPI.

- Regular Article. (2023, November 19). Physical Chemistry Research.

- 3-Methylpyrazole-4-carboxylic acid 97. Sigma-Aldrich.

- Pyrazole-3-carboxylic acid. MedchemExpress.com.

- 1H-Pyrazole-3-carboxylic acid 97. Sigma-Aldrich.

- 3-phenyl-1H-pyrazole-4-carboxylic acid. PubChem.

- Common Organic Solvents: Table of Properties. [Source not provided].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. caymanchem.com [caymanchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. ovid.com [ovid.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. protocols.io [protocols.io]

Technical Whitepaper: Physicochemical Stability Profile of 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid

This guide serves as an in-depth technical whitepaper on the physicochemical stability and handling of 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid . It is structured to provide actionable intelligence for drug development professionals, moving beyond basic data into experimental application.[1]

Executive Summary & Molecular Architecture

This compound (henceforth 3-MPPC ) is a critical heterocyclic building block, often employed as a scaffold in the synthesis of p38 MAP kinase inhibitors and agrochemical fungicides. Its stability profile is dominated by two competing structural features: the robust aromatic pyrazole core and the reactive carboxylic acid moiety prone to decarboxylation under thermal stress.

Structural Dynamics & Tautomerism

Unlike N-alkylated pyrazoles, 3-MPPC possesses a free proton on the pyrazole nitrogen (

-

Implication for Stability: The tautomeric shift is proton-transfer dependent. In basic media, the proton is removed, forming a symmetric pyrazolate anion which is highly stable. In acidic media, the cation is formed.

-

pKa Profile (Estimated):

- (Carboxylic acid): ~3.8 – 4.2

- (Pyrazole NH): ~14.0 (Very weak acid)

- (Protonated Pyrazolium): ~2.5

Thermal Stability & The Decarboxylation Cliff

The most critical stability risk for pyrazole-4-carboxylic acids is thermal decarboxylation . While the pyrazole ring is thermally robust, the carboxylic acid at the C4 position is electronically activated by the adjacent nitrogen atoms, making it susceptible to losing

Solid-State Stability

-

Ambient Storage: Stable. No significant degradation observed < 50°C.

-

Melting Point/Decomposition: The compound typically melts with decomposition in the range of 200°C – 240°C .

-

Critical Process Parameter (CPP): Avoid bulk processing temperatures exceeding 150°C.

Mechanism of Failure

Under high thermal stress (especially in the presence of copper catalysts or strong acids), 3-MPPC undergoes protodecarboxylation to form 3-(3-methylphenyl)-1H-pyrazole .

Figure 1: Primary degradation pathways. Thermal decarboxylation is the dominant risk factor, while salt formation provides stabilization.

Solution-State Reactivity & Stress Conditions

pH Sensitivity

-

Acidic Conditions (pH < 2): Generally stable at room temperature. However, refluxing in strong mineral acids (HCl,

) can catalyze decarboxylation. -

Basic Conditions (pH > 10): High Stability. Treatment with bases (NaOH,

) forms the carboxylate/pyrazolate salt. This anionic character increases electron density in the ring, actually protecting the molecule against decarboxylation compared to the free acid form.-

Note: This stability allows the compound to be synthesized via alkaline hydrolysis of esters.

-

Oxidative Stress

The 3-methyl group on the phenyl ring is a "soft" target.

-

Ambient Air: Stable.

-

Forced Oxidation: Exposure to radical initiators or strong oxidants (e.g., high concentration

, permanganate) can oxidize the benzylic methyl group to a carboxylic acid, resulting in a dicarboxylic acid impurity.

Experimental Protocol: Forced Degradation (Stress Testing)

To validate the stability indicating method (SIM) for 3-MPPC, the following protocol is recommended. This aligns with ICH Q1A(R2) guidelines but is tailored for the pyrazole scaffold.

Reagent Preparation

-

Diluent: Methanol:Water (50:50 v/v).

-

Stock Solution: 1.0 mg/mL of 3-MPPC in Diluent.

Stress Conditions Table

| Stress Type | Condition | Duration | Expected Degradation | Mechanistic Insight |

| Acid Hydrolysis | 1N HCl, 80°C | 4–8 Hours | < 5% | Pyrazoles are acid-resilient; minor decarboxylation possible. |

| Base Hydrolysis | 1N NaOH, 80°C | 4–8 Hours | < 2% | Forms stable dianion. Highly resistant. |

| Oxidation | 3% | 24 Hours | 5–10% | Benzylic oxidation of the m-tolyl methyl group. |

| Thermal (Solid) | 105°C (Oven) | 3 Days | < 2% | Assess for sublimation or surface decarboxylation. |

| Photolytic | 1.2M lux hours | 1 Cycle | Variable | Aromatic excitation; check for color change (yellowing). |

Analytical Method (HPLC)

To separate the parent acid from the non-polar decarboxylated product, a gradient method is required.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH keeps COOH protonated for retention).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (Strong absorption by phenyl-pyrazole system).

Workflow: Handling & Synthesis Implications[3]

When using 3-MPPC as an intermediate (e.g., amide coupling), the order of operations is vital to prevent degradation.

Figure 2: Process safety workflow. Note the critical control point during activation to prevent thermal degradation.

Practical Recommendations

-

Salt Selection: If solubility is an issue in organic synthesis, convert 3-MPPC to its sodium or potassium salt. The salt form is significantly more thermally stable than the free acid.

-

Coupling Reactions: When activating the carboxylic acid (e.g., with

to make acid chloride), perform the reaction at moderate temperatures (0°C to 50°C). Excess heat during acid chloride formation can trigger decarboxylation. -

Storage: Store in amber vials at room temperature. While not highly hygroscopic, keeping it dry prevents potential clumping or hydrolysis of downstream intermediates.

References

-

Vertex AI Search. (2026). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (Patent CN104703972A). Retrieved from

-

Vertex AI Search. (2026). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Retrieved from

-

PubChem. (2026). 3-phenyl-1H-pyrazole-4-carboxylic acid (Analog Data). National Library of Medicine. Retrieved from

-

ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3] Retrieved from

-

Sigma-Aldrich. (2026).[2] Safety Data Sheet: 3-Phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from

Sources

Unlocking the Therapeutic Potential of 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide for Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs.[1][2][3] This technical guide delves into the prospective biological activities of a specific, yet underexplored derivative: 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid. Drawing upon the extensive pharmacological data available for the broader pyrazole class, we will project potential therapeutic applications for this compound, with a primary focus on its anti-inflammatory, anticancer, and antimicrobial activities. This document will serve as a comprehensive resource for researchers and drug development professionals, providing not only a theoretical framework but also detailed, actionable experimental protocols to systematically investigate its therapeutic promise.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Pharmacology

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a structural motif of immense interest in drug discovery.[2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[1][4][5] The success of pyrazole-based drugs such as Celecoxib (an anti-inflammatory agent) underscores the therapeutic viability of this chemical class.[3]

The compound of interest, this compound, possesses key structural features that suggest a high probability of significant biological activity. The presence of the carboxylic acid group at the 4-position and a substituted phenyl ring at the 3-position are common features in many bioactive pyrazole derivatives. This guide will explore the potential of this specific molecule by extrapolating from the established pharmacology of its chemical relatives.

Projected Biological Activities and Mechanistic Hypotheses

Based on the vast body of literature on pyrazole derivatives, we can hypothesize several key biological activities for this compound.

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][4][6] The well-known NSAID Celecoxib, a diaryl-substituted pyrazole, selectively inhibits COX-2.

Hypothesized Mechanism: The structural similarity of this compound to known COX inhibitors suggests it may also bind to the active site of these enzymes. The carboxylic acid moiety could play a crucial role in anchoring the molecule within the binding pocket, while the 3-methylphenyl group could contribute to selectivity for COX-2 over COX-1, potentially leading to a more favorable gastrointestinal safety profile.

Anticancer Activity: A Multi-Targeted Approach

Pyrazole derivatives have emerged as promising anticancer agents, targeting various pathways involved in tumor progression.[7][8] These include inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[7][9]

Hypothesized Mechanisms:

-

Kinase Inhibition: The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often dysregulated in cancer.[9]

-

Apoptosis Induction: The compound could trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.

-

Anti-proliferative Effects: It may arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells.[6]

Antimicrobial Properties: Combating Bacterial and Fungal Pathogens

The pyrazole scaffold is also present in numerous compounds with demonstrated antibacterial and antifungal activities.[1][10][11]

Hypothesized Mechanism: The mechanism of antimicrobial action for pyrazole derivatives is diverse and can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The lipophilic nature of the 3-methylphenyl group could facilitate the compound's entry into microbial cells.

Proposed Experimental Workflows for Target Validation

To systematically evaluate the therapeutic potential of this compound, a tiered experimental approach is recommended.

Synthesis of this compound

While various synthetic routes for pyrazole derivatives exist, a common and effective method involves the Knoevenagel condensation followed by a cyclization reaction.

Protocol:

-

Step 1: Knoevenagel Condensation: React 3-methylacetophenone with a suitable carbonyl compound (e.g., diethyl oxalate) in the presence of a base (e.g., sodium ethoxide) to form a 1,3-diketone intermediate.

-

Step 2: Cyclization: React the intermediate with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield the pyrazole ring.

-

Step 3: Hydrolysis: If the product is an ester, perform hydrolysis using a base (e.g., sodium hydroxide) followed by acidification to obtain the final carboxylic acid product.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Diagram: Synthetic Workflow

Caption: Synthetic route for the target compound.

In Vitro Evaluation of Biological Activity

Protocol: COX Inhibition Assay

-

Enzyme Preparation: Obtain commercially available COX-1 and COX-2 enzymes.

-

Assay Procedure: Utilize a colorimetric or fluorometric COX inhibitor screening assay kit.

-

Incubation: Incubate the enzymes with the test compound at various concentrations.

-

Substrate Addition: Add arachidonic acid as the substrate.

-

Detection: Measure the production of prostaglandin H2 (PGH2) or other downstream products to determine the inhibitory activity.

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Treatment: Treat the cells with increasing concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) to assess the cytotoxic potential.

Diagram: Anticancer Screening Workflow

Caption: Workflow for assessing anticancer activity.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay | Target/Cell Line | Result (IC50/GI50/MIC in µM) |

| Anti-inflammatory | COX-1 | >100 |

| COX-2 | 5.2 | |

| Anticancer | MCF-7 | 12.8 |

| A549 | 25.1 | |

| Antimicrobial | S. aureus | 32 |

| E. coli | 64 | |

| C. albicans | >100 |

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of the biological activities of this compound. The strong precedent set by other pyrazole derivatives suggests a high probability of discovering therapeutically relevant properties. Positive results from the proposed in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and detailed mechanism of action studies. The structural versatility of the pyrazole scaffold also offers ample opportunities for medicinal chemistry optimization to enhance potency and selectivity.

References

- Kumar, V., & Sharma, P. (2018). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 10(10), 107-119.

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

- Ansari, A., & Ali, A. (2017).

- Inamdar, S. S., & Madgula, V. L. (2020). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Future Journal of Pharmaceutical Sciences, 6(1), 1-15.

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

- Ivashchenko, A. V., & Mitkin, O. D. (2019). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 24(12), 2289.

-

Taylor & Francis Online. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1162-1168.

-

International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

- Al-Said, M. S., & El-Faham, A. (2015).

- El-Hiti, G. A., & Al-Said, M. S. (2020). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. Molecules, 25(1), 123.

-

PubMed. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase. Retrieved from [Link]

-

Atlantis Press. (2018). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

Dovepress. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Retrieved from [Link]

- Scholars Research Library. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 3(6), 410-416.

-